tert-butyl8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
Description
tert-Butyl 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl 8-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-11-5-6-12-10-17(8-7-16-13(12)9-11)14(18)19-15(2,3)4/h5-6,9,16H,7-8,10H2,1-4H3 |
InChI Key |
BOVNYXUEMPGHFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CN(CCN2)C(=O)OC(C)(C)C)C=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzodiazepine core: This involves the cyclization of appropriate precursors under specific conditions.
Introduction of the tert-butyl group: This step usually involves the use of tert-butyl chloroformate in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
tert-Butyl 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced benzodiazepine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: Studies have explored its potential as a ligand for various biological targets, including receptors in the central nervous system.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-butyl 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it can enhance the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to that of other benzodiazepines, which are known for their anxiolytic and sedative properties.
Comparison with Similar Compounds
tert-Butyl 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate can be compared with other benzodiazepine derivatives, such as:
Diazepam: Known for its use in treating anxiety and seizures.
Lorazepam: Commonly used for its anxiolytic and sedative effects.
Clonazepam: Used in the treatment of panic disorders and seizures.
Biological Activity
Tert-butyl 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of tert-butyl 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is with a molecular weight of approximately 262.35 g/mol. The compound features a unique bicyclic structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H22N2O2 |
| Molecular Weight | 262.35 g/mol |
| CAS Number | 1354954-18-9 |
| Purity | 97% |
Tert-butyl 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate exhibits its biological activity primarily through modulation of the GABA receptor. Benzodiazepines are known to enhance the inhibitory effects of GABA (gamma-aminobutyric acid), leading to anxiolytic, sedative, and muscle relaxant properties.
Pharmacological Effects
- Anxiolytic Activity : Studies have shown that compounds in the benzodiazepine class can significantly reduce anxiety levels in animal models. For example, in a study using the elevated plus maze test, tert-butyl analogs demonstrated reduced anxiety-like behavior compared to controls .
- Sedative Effects : The sedative properties of this compound have been evaluated through sleep latency tests in rodents. Results indicated a dose-dependent increase in sleep duration .
- Muscle Relaxation : In pharmacological assessments, the compound exhibited muscle relaxant effects similar to those observed with traditional benzodiazepines .
Structure-Activity Relationship (SAR)
The SAR studies on related benzodiazepines suggest that modifications at specific positions on the benzodiazepine ring can enhance or diminish biological activity. The presence of the tert-butyl group and the methyl substitution at position 8 are critical for maintaining the efficacy of the compound.
Key Findings from SAR Studies
| Modification | Effect on Activity |
|---|---|
| Methyl at Position 8 | Increases anxiolytic potency |
| Tert-butyl Group | Enhances solubility and absorption |
Case Studies and Research Findings
Recent research has focused on the efficacy of tert-butyl 8-methyl derivatives in various models:
- Study on Anxiety Reduction : A comparative study involving several benzodiazepine derivatives found that tert-butyl 8-methyl showed significant efficacy in reducing anxiety levels in F508del-CFTR cell lines .
- Sedation Studies : In a controlled experiment assessing sedative effects through behavioral assays, subjects treated with tert-butyl 8-methyl demonstrated prolonged sedation compared to untreated groups .
- Potential Therapeutic Applications : Ongoing research is exploring the potential use of this compound in treating anxiety disorders and other conditions where GABAergic modulation is beneficial.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
